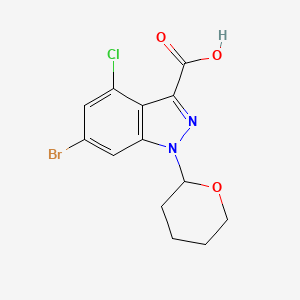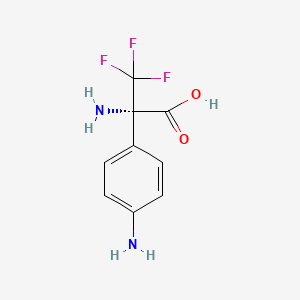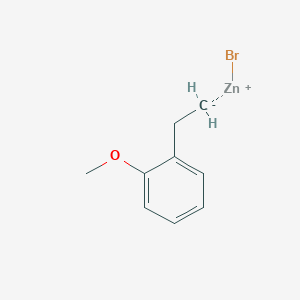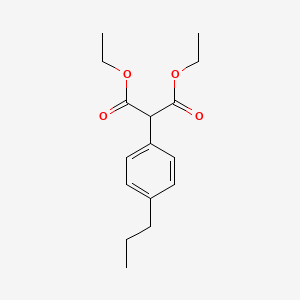![molecular formula C8H14ClF2N B13907173 1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-difluoro-6-azaspiro[35]nonane;hydrochloride is a chemical compound with the molecular formula C8H14ClF2N It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-6-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorinated precursor with an amine to form the spiro compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 3,3-difluoro-6-azaspiro[3.5]nonane;hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, with better control over reaction conditions and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-difluoro-6-azaspiro[3.5]nonane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced species, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
3,3-difluoro-6-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3-difluoro-6-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-difluoro-7-azaspiro[3.5]nonane;hydrochloride
- 9,9-difluoro-6-azaspiro[3.5]nonane;hydrochloride
Uniqueness
3,3-difluoro-6-azaspiro[3.5]nonane;hydrochloride is unique due to its specific structural configuration and the presence of difluorinated groups. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14ClF2N |
|---|---|
Poids moléculaire |
197.65 g/mol |
Nom IUPAC |
3,3-difluoro-6-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)4-3-7(8)2-1-5-11-6-7;/h11H,1-6H2;1H |
Clé InChI |
SJKKGKUZEIMSDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC2(F)F)CNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)



![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)





